molecular formula C17H18F2N2O2S B10964628 1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2-methylphenyl)thiourea

1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2-methylphenyl)thiourea

Cat. No.: B10964628
M. Wt: 352.4 g/mol
InChI Key: APEDXODLVBAGEL-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA typically involves the reaction of 4-(difluoromethoxy)-3-ethoxyaniline with 2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistent production of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoromethoxy and ethoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2-METHYLPHENYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18F2N2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C17H18F2N2O2S/c1-3-22-15-10-12(8-9-14(15)23-16(18)19)20-17(24)21-13-7-5-4-6-11(13)2/h4-10,16H,3H2,1-2H3,(H2,20,21,24)

InChI Key

APEDXODLVBAGEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=S)NC2=CC=CC=C2C)OC(F)F

Origin of Product

United States

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